Zotepine

Overview

Description

Zotepine is an atypical antipsychotic approved for the treatment of schizophrenia and acute mania. It functions as a multi-receptor antagonist, targeting dopamine D1, D2, serotonin 5-HT2A/2C, histamine H1, and α1-adrenergic receptors. Its receptor binding affinities (Kd values) are as follows: 5-HT2A (2.6 nM), 5-HT2C (3.2 nM), H1 (3.3 nM), α1-adrenergic (7.3 nM), and D2 (8 nM) . Marketed under names such as Lodopin and Nipolept, this compound is less widely available than other second-generation antipsychotics like risperidone or olanzapine .

Preparation Methods

Traditional Synthetic Routes for Zotepine

Condensation of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one with 2-Dimethylaminoethyl Chloride

The classical method involves the condensation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one (I) with 2-dimethylaminoethyl chloride (II) in the presence of sodium hydride (NaH) as a base. The reaction is typically conducted in a mixed solvent system of benzene and dimethylformamide (DMF) at 60°C . This route proceeds via nucleophilic substitution, where the hydroxyl group of the thiepinone intermediate is replaced by the dimethylaminoethoxy moiety. While straightforward, this method historically suffered from moderate yields (~35%) and required stringent temperature control to minimize side reactions such as over-alkylation .

Reaction of 8-Chloro-10-(2-Chloroethoxy)dibenzo[b,f]thiepin with Dimethylamine

An alternative approach utilizes 8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin (III) as a precursor, which undergoes nucleophilic displacement with dimethylamine. This method avoids the use of strong bases like NaH but necessitates elevated temperatures (110–120°C) and prolonged reaction times . Despite these drawbacks, it offers a pathway to this compound with comparable yields to the first method, though impurities such as unreacted starting materials and byproducts necessitate extensive purification .

Advanced Synthesis via Cyclization-Condensation Strategy

Cyclization of Thio Phenyl Acetic Acid with Polyphosphoric Acid and P₂O₅

A patent-pending method (CN104031023A) introduces a two-step process starting with thio phenyl acetic acid. In the first step, cyclization is achieved using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 80–90°C, yielding the intermediate 8-chlorodibenzo[b,f]thiepin-10(11H)-one (thiophene heptanone) . The addition of P₂O₅ enhances the dehydrating capacity of PPA, facilitating ring closure with a remarkable yield of 98.4% . This represents a significant improvement over traditional cyclization methods, which often require harsher conditions and produce lower yields.

Condensation with Dimethylaminoethyl Chloride in Methyl Isobutyl Ketone

The second step involves condensing the thiophene heptanone intermediate with dimethylaminoethyl chloride in methyl isobutyl ketone (MIBK) at 50–60°C . MIBK serves as a high-boiling solvent that stabilizes the reaction milieu, enabling efficient mixing and reducing side reactions. After 3 hours of stirring, the mixture is cooled to –5°C to precipitate this compound, which is then filtered and dried. This method achieves a final yield of 90% with a purity of 99.8%, surpassing the 95% purity benchmark of earlier routes .

Table 1: Comparative Analysis of this compound Synthesis Methods

Mechanistic Insights and Reaction Optimization

Role of P₂O₅ in Cyclization

The inclusion of P₂O₅ in the cyclization step significantly enhances reaction efficiency. P₂O₅ acts as a dehydrating agent, promoting the formation of the thiepinone ring by removing water generated during the reaction. This mitigates backward hydrolysis and accelerates the forward reaction, enabling near-quantitative conversion of thio phenyl acetic acid to the intermediate .

Solvent Selection in Condensation

MIBK’s low polarity and high boiling point (116°C) make it ideal for the condensation step. Unlike benzene, which poses toxicity concerns, MIBK offers a safer alternative while maintaining reaction efficacy. Its ability to dissolve both the thiophene heptanone and dimethylaminoethyl chloride ensures homogeneous mixing, reducing the likelihood of incomplete reactions .

Environmental and Industrial Considerations

Reduction of Three-Waste Pollution

The patent method reduces waste generation by employing recyclable solvents like MIBK and minimizing byproduct formation. Traditional methods, which use stoichiometric amounts of NaH or require high-temperature displacements, generate significant amounts of acidic and basic waste, complicating disposal .

Scalability and Cost-Effectiveness

With reaction temperatures capped at 90°C and ambient pressure conditions, the cyclization-condensation route is highly scalable. Industrial trials report a 51.4% increase in yield compared to older methods, translating to lower raw material costs and higher throughput .

Chemical Reactions Analysis

Types of Reactions: Zotepine undergoes several types of chemical reactions, including:

Oxidation: Involves the hydroxylation of the aromatic ring.

Reduction: Not commonly reported for this compound.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Often uses reagents like dimethylaminoethyl chloride under controlled temperature conditions.

Major Products Formed:

Northis compound: A major metabolite formed through N-demethylation.

Hydroxylated derivatives: Formed through the hydroxylation of the aromatic ring.

Scientific Research Applications

Schizophrenia Treatment

Zotepine is predominantly used to treat both acute and chronic schizophrenia. It has been available in Germany since 1990 and in Japan since 1982. Clinical trials have shown that this compound is effective in reducing both positive and negative symptoms of schizophrenia, with some studies indicating it may be particularly beneficial for negative symptoms .

- Efficacy Comparison : In a comparative study involving 15 antipsychotic drugs, this compound demonstrated medium-strong efficacy, comparable to other atypical antipsychotics like olanzapine and risperidone, and more effective than haloperidol and quetiapine .

Bipolar Disorder

Research has also explored this compound's potential use as an antimanic agent in patients experiencing acute bipolar mania. Preliminary results suggest that it may provide relief from manic symptoms, although further studies are necessary to establish its efficacy in this area .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and high plasma protein binding (approximately 97%). It has a volume of distribution of about 109 L/kg, with peak plasma concentrations occurring between 2 to 4 hours post-administration . The drug's metabolism primarily occurs in the liver, leading to the formation of active metabolites such as northis compound.

Emerging Research: Drug Delivery Systems

Recent advancements in drug delivery systems have shown promise in enhancing the bioavailability of this compound. Notably, self-microemulsifying drug delivery systems (SMEDDS) have been investigated for their ability to improve the solubility and absorption of poorly water-soluble drugs like this compound.

Table: Comparison of Drug Delivery Systems for this compound

| Delivery System | Bioavailability Improvement | Key Findings |

|---|---|---|

| Conventional Tablet | Baseline | Standard release properties |

| SMEDDS | Up to 205% | Enhanced solubility and sustained release observed in animal models |

Case Studies

Several case studies have documented the clinical use of this compound:

- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement in symptoms after switching from conventional antipsychotics to this compound, with a notable reduction in side effects typically associated with standard treatments .

- Case Study 2 : In a clinical trial involving patients with acute bipolar mania, this compound was administered alongside mood stabilizers, resulting in rapid stabilization of manic episodes without exacerbating psychotic symptoms .

Safety Profile

This compound is generally well-tolerated compared to typical antipsychotics, exhibiting fewer movement disorder side effects. However, monitoring for potential adverse effects such as sedation and weight gain is essential during treatment .

Mechanism of Action

Zotepine exerts its effects by acting as a dopamine antagonist with high affinity for D1- and D2-like receptors. It also strongly antagonizes several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . Additionally, this compound inhibits the reuptake of noradrenaline and exhibits serotonergic activity, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Efficacy

Zotepine vs. Typical Antipsychotics

This compound demonstrates comparable efficacy to typical antipsychotics (e.g., haloperidol, chlorpromazine) in reducing acute schizophrenia symptoms. However, this compound showed superiority in reducing negative symptoms, as measured by the Brief Psychiatric Rating Scale (BPRS), and had a lower risk of EPS (RR 0.77, 95% CI 0.7–0.9) .

This compound vs. Clozapine

In head-to-head trials, this compound was less effective than clozapine. One study (n=59) reported a significantly higher rate of non-response with this compound (RR 8.23, 95% CI 1.14–59.17) and worse BPRS endpoint scores (MD 6.00, 95% CI 2.17–9.83) .

This compound vs. Other Atypicals

Limited data exist comparing this compound to other second-generation antipsychotics. Placebo-controlled trials suggest this compound is more effective than placebo in reducing BPRS scores (RR 0.44, 95% CI 0.3–0.7; NNT=3) .

Metabolic Effects

This compound is associated with significant weight gain (mean 3.6 kg), higher than amisulpride (0.8 kg over 10 weeks) . Its risk for diabetes and dyslipidemia remains understudied but is presumed comparable to other atypicals .

Neurological Side Effects

This compound induces fewer EPS than typical antipsychotics but more than clozapine. In one trial, 18.75% of this compound-treated patients required antiparkinson medications vs. 0% with clozapine (NNH=3) . Prolactin elevation is also more pronounced with this compound (MD 33.40 ng/mL vs. clozapine) .

Pharmacokinetics

This compound undergoes hepatic metabolism via CYP3A4 and demonstrates linear pharmacokinetics. Intranasal microemulsion formulations show improved bioavailability (AUC₀–t 2.5-fold higher vs.

Biological Activity

Zotepine is an atypical antipsychotic medication primarily indicated for the treatment of schizophrenia. It has garnered attention due to its unique pharmacological profile and potential efficacy in managing both positive and negative symptoms of the disorder. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety, and relevant case studies.

This compound exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at various neurotransmitter receptors:

- Dopamine Receptors : this compound shows a strong affinity for dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. It helps in mitigating the dopaminergic overactivity associated with psychotic symptoms .

- Serotonin Receptors : It also antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This serotonergic activity is believed to enhance its efficacy against negative symptoms and cognitive deficits in schizophrenia .

- Noradrenaline Transporter : this compound inhibits the reuptake of noradrenaline, contributing to its overall therapeutic effects .

Efficacy in Schizophrenia

Several studies have evaluated the efficacy of this compound compared to other antipsychotics. A systematic review included 11 randomized controlled trials (RCTs) with a total of 966 participants:

- Comparison with Placebo : this compound demonstrated significant improvements in mental state ratings compared to placebo, with a relative risk (RR) indicating a 20% decrease in Brief Psychiatric Rating Scale (BPRS) scores .

- Comparison with Typical Antipsychotics : Limited data suggested that this compound may be as effective as typical antipsychotics like haloperidol. Notably, it was associated with fewer movement disorders than these older medications .

Table 1: Summary of Efficacy Findings

Safety Profile

The safety profile of this compound has been a subject of investigation, particularly regarding its side effects:

- Movement Disorders : this compound is associated with a lower incidence of parkinsonian symptoms compared to typical antipsychotics. In clinical trials, patients on this compound reported significantly less severe extrapyramidal symptoms than those treated with haloperidol .

- Hematological Safety : Research has indicated that this compound does not significantly impact hematological parameters, suggesting a favorable safety profile concerning agranulocytosis risk .

Case Studies and Clinical Trials

A notable study conducted in Taiwan assessed the efficacy and safety of this compound over six weeks:

- Patients receiving this compound at a dose of 150 mg/day showed comparable efficacy to those on haloperidol at 9 mg/day while experiencing fewer side effects related to movement disorders .

Another study highlighted the pharmacokinetics of this compound, finding that it achieves peak plasma concentrations between 2-4 hours post-administration, which is consistent across various dosages .

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling Zotepine in laboratory settings?

this compound is classified under GHS Acute Oral Toxicity Category 4 and Environmental Acute Toxicity Category 1. Researchers must use personal protective equipment (PPE), avoid environmental contamination, and follow emergency measures for inhalation, skin contact, or ingestion. Safety data sheets (SDS) should be reviewed for specific handling procedures, including proper ventilation and waste disposal .

Q. How can the PICO framework structure research questions on this compound’s comparative efficacy?

Using the PICO (Population, Intervention, Comparison, Outcome) model:

- Population : Patients with schizophrenia or schizophrenia-like psychoses.

- Intervention : this compound administration.

- Comparison : Other atypical antipsychotics (e.g., clozapine, risperidone).

- Outcome : Changes in Brief Psychiatric Rating Scale (BPRS) scores or incidence of extrapyramidal symptoms (EPS). This framework ensures focused hypotheses, such as comparing this compound’s EPS rates against risperidone in acute-phase trials .

Q. What dissolution testing methods ensure quality control for this compound formulations in preclinical studies?

For this compound tablets or granules, use pH 4.0 acetate buffer with paddle apparatus (50 RPM). Measure dissolution rates at 295 nm via UV spectrophotometry. Specifications require ≥85% dissolution within 15–45 minutes, depending on dosage. Filter samples through 0.5 µm membranes to avoid particulate interference .

Advanced Research Questions

Q. How should dosing variables be controlled in RCTs comparing this compound with other antipsychotics?

- Standardization : Use weight-adjusted dosing (e.g., this compound 75–150 mg/day vs. clozapine 300–450 mg/day) to avoid confounding from excessive comparator doses.

- Blinding : Double-blind designs with placebo controls reduce bias.

- Outcome Measures : Include both primary (BPRS reduction) and secondary endpoints (e.g., EPS incidence, lipid profile changes). Evidence from Cochrane reviews highlights the need for rigorous dose equivalence to mitigate skewed efficacy outcomes .

Q. What formulation strategies enhance this compound’s oral bioavailability in preclinical models?

Solid lipid nanoparticles (SLNs) improve bioavailability by circumventing first-pass metabolism and increasing solubility. Key parameters:

- Particle Size : Optimize to 100–200 nm (e.g., 104.3 nm in F1 formulation).

- Drug Release : Aim for sustained release (e.g., 82.9% over 48 hours via in vitro assays).

- Characterization : Use DSC/XRD to confirm amorphous state conversion, which enhances dissolution .

Q. How can meta-analyses address contradictions in this compound’s efficacy data?

- Heterogeneity Adjustment : Stratify studies by patient subgroups (e.g., first-episode vs. refractory schizophrenia).

- Sensitivity Analysis : Exclude trials with high dropout rates (>30%) or unbalanced dosing.

- Statistical Models : Apply random-effects models to account for variability across studies. For example, a Cochrane review found clozapine superior to this compound in global state scores (RR: 8.23, 95% CI: 1.14–59.17), but noted limited data quality .

Q. Methodological Guidance

- Experimental Design : For preclinical PK studies, use male Wistar rats with ZT-SLN formulations. Measure AUC improvements over coarse suspensions (e.g., 2.5-fold increase in bioavailability) .

- Data Interpretation : In clinical trials, prioritize intention-to-treat (ITT) analysis to preserve randomization benefits. Report confidence intervals for effect sizes (e.g., BPRS MD: 6.00, CI: 2.17–9.83 favoring clozapine) .

- Ethical Compliance : Align human studies with IRB protocols, detailing participant selection criteria and adverse event reporting .

Properties

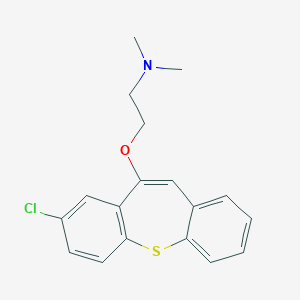

IUPAC Name |

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOZVRUNCMBHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023756 | |

| Record name | Zotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

478.4ºC | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26615-21-4 | |

| Record name | Zotepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zotepine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOTEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

90ºC | |

| Record name | Zotepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.